molecular formula C10H17F3N2O3 B7095748 N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide

Cat. No.: B7095748
M. Wt: 270.25 g/mol
InChI Key: HGBRPIQOLKGULS-UHFFFAOYSA-N
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Description

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide is a synthetic organic compound characterized by its unique azetidine ring structure and trifluoromethyl group

Properties

IUPAC Name

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O3/c1-14(18-3)8(16)4-5-15-6-9(7-15,17-2)10(11,12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBRPIQOLKGULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1CC(C1)(C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the azetidine ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical features.

Mechanism of Action

The mechanism of action of N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the azetidine ring may facilitate interactions with specific active sites. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-(trifluoromethyl)azetidin-1-yl derivatives: These compounds share the azetidine ring and trifluoromethyl group but differ in other substituents.

    N-methylpropanamide derivatives: Compounds with similar amide structures but different substituents on the nitrogen or carbon atoms.

Uniqueness

N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide is unique due to the combination of its azetidine ring and trifluoromethyl group, which confer specific chemical and biological properties not commonly found in other compounds

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